ACE Inhibitory Activity: Defined Potency Benchmark for RVPSL
Ovotransferrin (328-332) demonstrates ACE inhibitory activity with a reported IC50 of 20 µM [1]. This value provides a specific and reproducible benchmark for this pentapeptide, distinguishing it from the full-length ovotransferrin protein, which does not exhibit this direct enzymatic inhibition, and from numerous other peptides with varying potencies [2]. The antihypertensive activity has been further validated in vivo, where oral administration of the peptide to spontaneously hypertensive rats (SHRs) resulted in a significant decrease in systolic blood pressure [3].
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 µM |
| Comparator Or Baseline | Full-length ovotransferrin protein: No direct ACE inhibitory activity. (Class-level inference: IC50 values for other egg-derived ACE-inhibitory peptides can range from <1 µM to >1000 µM [4].) |
| Quantified Difference | Defined potency for a specific peptide sequence. |
| Conditions | In vitro ACE inhibition assay using HPLC to measure hippuric acid formation from hippuryl-L-histidyl-L-leucine (HHL). |
Why This Matters
This well-defined IC50 value allows for accurate dose calculations in functional food or nutraceutical formulation, providing a level of standardization not possible with crude hydrolysates or undefined peptide mixtures.
- [1] Yu Z, et al. Primary and secondary structure of novel ACE-inhibitory peptides from egg white protein. Food Chemistry, 2012, 133(2): 315-322. DOI: 10.1016/j.foodchem.2012.01.032 View Source
- [2] Giansanti F, et al. Ovotransferrin: Structure, bioactivities, and preparation. Food Research International, 2012, 46(2): 426-435. DOI: 10.1016/j.foodres.2011.12.003 View Source
- [3] Liu J, Yu Z, Zhao W, et al. Characterization of ACE-inhibitory peptide associated with antioxidant and anticoagulation properties. Journal of Food Science, 2011, 76(8): C1149-C1155. DOI: 10.1111/j.1750-3841.2011.02367.x View Source
- [4] Iwaniak A, et al. BIOPEP database of sensory and biological activity of food proteins. The University of Warmia and Mazury, 2019. View Source
